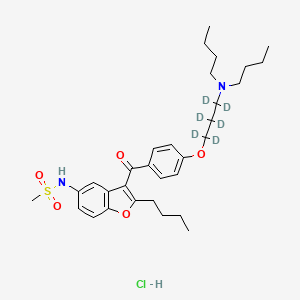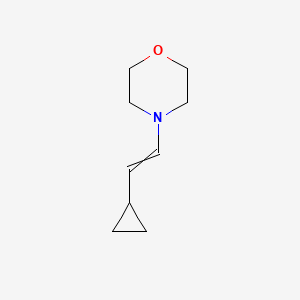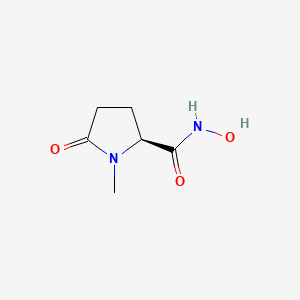
6-Methoxypyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-thiol typically involves the introduction of the methoxy and thiol groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a methoxy and thiolating agent under controlled conditions. The reaction conditions often involve the use of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, methoxylation, and thiolation, followed by purification techniques like distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiolates.
Substitution: Alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Methoxypyridine-2-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxypyridine-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparación Con Compuestos Similares
2-Mercaptopyridine: Similar structure but lacks the methoxy group.
6-Methoxypyridine: Similar structure but lacks the thiol group.
2-Thiopyridine: Similar structure but lacks the methoxy group.
Propiedades
IUPAC Name |
6-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINIYPEVJJGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)


![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)

![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)
